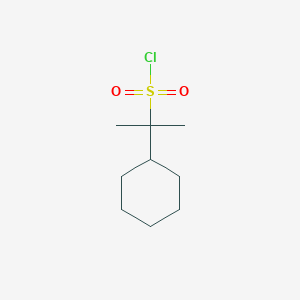

2-Cyclohexylpropane-2-sulfonyl chloride

Description

Sulfonyl chlorides are a class of organosulfur compounds with the general formula R-SO₂Cl. They are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic substituent. This functional group imparts a high degree of reactivity, making sulfonyl chlorides valuable reagents and intermediates in a wide array of chemical transformations.

Sulfonyl chlorides are highly reactive electrophiles, a property stemming from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group. fiveable.me This reactivity allows them to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. fiveable.mewikipedia.org

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, leading to the formation of sulfonamides. molport.com The sulfonamide functional group is a key component in a multitude of pharmaceutical drugs, exhibiting a wide range of biological activities. nih.govresearchgate.net Similarly, their reaction with alcohols yields sulfonate esters, which are themselves important intermediates in organic synthesis, often serving as excellent leaving groups in substitution and elimination reactions. fiveable.mewikipedia.org

Beyond their role in forming sulfonamides and sulfonate esters, sulfonyl chlorides are utilized in a variety of other transformations. They can participate in Friedel-Crafts reactions with aromatic compounds to form sulfones. wikipedia.org Furthermore, they have been employed as sources of sulfenes, sulfonyl, sulfenyl, aryl, and fluorinated alkyl groups in reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn The versatility of sulfonyl chlorides has cemented their status as indispensable tools in the arsenal (B13267) of synthetic organic chemists. quora.com

The synthesis of sulfonyl chlorides can be achieved through several methods, including the chlorosulfonation of aromatic and aliphatic compounds, and the oxidation of thiols or their derivatives. organic-chemistry.orgresearchgate.net While traditional methods often involve harsh reagents, more environmentally friendly procedures have been developed. organic-chemistry.org

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide formation | Amines (R'₂NH) | Sulfonamides (RSO₂NR'₂) | Core structure in many pharmaceuticals. nih.gov |

| Sulfonate ester formation | Alcohols (R'OH) | Sulfonate esters (RSO₂OR') | Intermediates with good leaving groups. fiveable.mewikipedia.org |

| Sulfone formation | Arenes | Sulfones (RSO₂Ar) | Important structural motif in various compounds. wikipedia.org |

2-Cyclohexylpropane-2-sulfonyl chloride, with the chemical formula C₉H₁₇ClO₂S, is a specific example of an alkyl sulfonyl chloride. molaid.com Its structure features a sulfonyl chloride group attached to a tertiary carbon, which is part of an isopropyl group, itself connected to a cyclohexane (B81311) ring. The presence of the bulky cyclohexyl and isopropyl groups likely influences its reactivity and the properties of its derivatives.

While extensive academic research dedicated solely to this compound is limited, its potential as a specialized building block can be inferred from the general reactivity of sulfonyl chlorides. It has been mentioned in the patent literature as an intermediate in the synthesis of novel amino alcohols intended for use as renin inhibitors, highlighting its potential utility in medicinal chemistry. The structural features of this compound, particularly the steric hindrance around the sulfonyl chloride group, may offer unique selectivity in its reactions compared to less hindered linear alkyl sulfonyl chlorides.

Properties of this compound:

CAS Number: 1038401-99-8 molaid.com

Molecular Formula: C₉H₁₇ClO₂S molaid.com

Molecular Weight: 224.75 g/mol molaid.com

Academic research on alkyl sulfonyl chlorides is broad and covers various aspects of their synthesis and reactivity. Studies have explored convenient and environmentally friendly methods for their preparation, such as the N-chlorosuccinimide chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org The reactivity of alkanesulfonyl chlorides with different substrates, including cyclic imines, has also been investigated, revealing diverse reaction pathways. researchgate.net

Research on sulfonyl chlorides bearing cycloalkyl groups, such as cyclohexyl analogs, has also been a subject of interest. For instance, a patent describes the preparation of cyclohexane sulfonyl chlorides through the reaction of cyclohexane with chlorine and sulfur dioxide. google.com These compounds are presented as useful intermediates for preparing a variety of derivatives, including amides and esters with potential applications as plasticizers, petroleum chemicals, and insecticides. google.com

Furthermore, the kinetics and mechanism of nucleophilic substitution reactions at the sulfonyl sulfur have been studied for various arenesulfonyl chlorides, with investigations into the effects of substituents on reaction rates. nih.gov While this particular study focused on arenesulfonyl chlorides, the principles of reactivity and mechanistic pathways can provide insights into the behavior of alkyl and cycloalkyl sulfonyl chlorides as well. The presence of a cyclohexyl group, as in this compound, can be expected to exert steric and electronic effects that modulate the reactivity of the sulfonyl chloride functional group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17ClO2S |

|---|---|

Molecular Weight |

224.75 g/mol |

IUPAC Name |

2-cyclohexylpropane-2-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |

InChI Key |

SQFNIYUDMHBIQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCCCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexylpropane 2 Sulfonyl Chloride

Strategies for Alkyl Sulfonyl Chloride Formation

The synthesis of alkyl sulfonyl chlorides, including 2-Cyclohexylpropane-2-sulfonyl chloride, is a cornerstone for the creation of various sulfonated compounds, which are significant in medicinal and materials chemistry. organic-chemistry.orgorgsyn.org Modern strategies have moved towards milder, more efficient, and environmentally benign processes compared to traditional methods that often required harsh reagents like chlorine gas. thieme-connect.com

Oxidative Chlorosulfonation Pathways

Oxidative chlorosulfonation represents a primary class of reactions for synthesizing sulfonyl chlorides. These methods typically involve the oxidation of a sulfur-containing precursor in the presence of a chloride source.

A versatile method for the preparation of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS). researchgate.net This approach is notable for its simplicity and rapid reaction times. researchgate.net The reaction proceeds efficiently at room temperature, converting a range of sulfonyl hydrazides into their corresponding sulfonyl chlorides in high yields. researchgate.net To synthesize this compound via this route, one would first need to prepare the corresponding 2-Cyclohexylpropane-2-sulfonyl hydrazide. This intermediate could then be treated with NCS in a suitable solvent like acetonitrile (B52724) to yield the target product.

Table 1: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides with N-Chlorosuccinimide (NCS) General reaction conditions: Sulfonyl hydrazide (1 equiv.), NCS (2 equiv.), CH3CN, room temperature, 2 hours.

| Entry | Starting Sulfonyl Hydrazide | Product | Yield (%) |

| 1 | Benzenesulfonyl hydrazide | Benzenesulfonyl chloride | 95 |

| 2 | 4-Methylbenzenesulfonyl hydrazide | 4-Methylbenzenesulfonyl chloride | 94 |

| 3 | 4-Nitrobenzenesulfonyl hydrazide | 4-Nitrobenzenesulfonyl chloride | 92 |

| 4 | 2-Naphthalenesulfonyl hydrazide | 2-Naphthalenesulfonyl chloride | 91 |

| Proposed | 2-Cyclohexylpropane-2-sulfonyl hydrazide | This compound | N/A |

| Data derived from a general methodology study. researchgate.net |

A highly practical and environmentally friendly route to alkyl sulfonyl chlorides utilizes S-alkyl isothiourea salts as odorless and stable thiol surrogates. organic-chemistry.orgthieme-connect.com These salts are readily prepared from the corresponding alkyl halides (or mesylates) and inexpensive thiourea (B124793). organic-chemistry.orgorganic-chemistry.org The subsequent oxidative chlorosulfonation can be achieved using various reagents, most notably N-chlorosuccinimide (NCS) in the presence of hydrochloric acid. organic-chemistry.orgthieme-connect.com This method is scalable, and the succinimide (B58015) byproduct can often be recycled back to NCS, enhancing the sustainability of the process. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, the precursor 2-chloro-2-cyclohexylpropane would be reacted with thiourea to form the S-(2-cyclohexylprop-2-yl)isothiourea salt. This salt would then undergo oxidative chlorosulfonation with NCS to furnish the desired sulfonyl chloride. organic-chemistry.org The reaction is praised for its operational simplicity and broad substrate compatibility. organic-chemistry.org

Table 2: Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts and NCS

| Entry | Starting Alkyl Halide | Intermediate Salt | Yield (%) |

| 1 | Benzyl chloride | S-Benzylisothiourea chloride | 96 |

| 2 | 1-Bromooctane | S-Octylisothiourea bromide | 91 |

| 3 | 1-Bromo-4-cyanobenzene | S-(4-cyanobenzyl)isothiourea bromide | 93 |

| Proposed | 2-Chloro-2-cyclohexylpropane | S-(2-cyclohexylprop-2-yl)isothiourea chloride | N/A |

| Yields represent the two-step process from alkyl halide. Data sourced from a study on N-chlorosuccinimide chlorosulfonation. thieme-connect.comresearchgate.net |

Alternative oxidants like household bleach (NaOCl) or sodium chlorite (B76162) (NaClO₂) can also be employed for the oxidative chlorosulfonation of S-alkyl isothiourea salts, offering clean and economically viable pathways. organic-chemistry.org

The direct conversion of thiols to sulfonyl chlorides is one of the most straightforward synthetic strategies. acs.org This transformation can be accomplished using a variety of oxidative systems. A highly reactive and efficient reagent system is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This method is characterized by extremely short reaction times, often completing within minutes at room temperature, and providing excellent yields of sulfonyl chlorides from aromatic, heterocyclic, and aliphatic thiols. acs.orgorganic-chemistry.org The application of this method to 2-Cyclohexylpropane-2-thiol would provide a direct and rapid route to this compound. nih.gov

Another effective system involves the use of hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride (ZrCl₄). thieme-connect.com This protocol also boasts mild conditions, high yields, and short reaction times, avoiding the use of harsh or toxic reagents. thieme-connect.com Additionally, systems employing N-chlorosuccinimide (NCS) with dilute hydrochloric acid or in combination with tetrabutylammonium (B224687) chloride and water have been successfully used for the smooth oxidation of various thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgnih.gov

Table 3: Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Entry | Substrate | Reagent System | Yield (%) | Time |

| 1 | 4-Bromothiophenol | H₂O₂ / ZrCl₄ | 96 | 1 min |

| 2 | Cyclohexanethiol | H₂O₂ / SOCl₂ | 95 | 2 min |

| 3 | 1-Octanethiol | H₂O₂ / SOCl₂ | 94 | 2 min |

| Proposed | 2-Cyclohexylpropane-2-thiol | H₂O₂ / SOCl₂ or H₂O₂ / ZrCl₄ | N/A | N/A |

| Data sourced from studies on direct thiol oxidation. organic-chemistry.orgthieme-connect.com |

Alternative Chlorosulfonation Techniques

Beyond direct oxidation of sulfur precursors, alternative methods have been developed that introduce the -SO₂Cl group using sulfur dioxide or its surrogates.

Gaseous sulfur dioxide (SO₂) is a key reagent in many sulfonation reactions but can be difficult to handle. To circumvent this, stable, solid SO₂ surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) being a prominent example. organic-chemistry.orgresearchgate.net DABSO serves as a convenient and safe source of SO₂ for organic synthesis. researchgate.netdigitellinc.com

One powerful application of DABSO is in the synthesis of sulfonyl chlorides from organometallic reagents. For instance, a Grignard reagent can react with DABSO to form a sulfinate salt intermediate. organic-chemistry.orgresearchgate.net This intermediate can then be treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to generate the final sulfonyl chloride. For the synthesis of this compound, the corresponding Grignard reagent, 2-cyclohexylprop-2-ylmagnesium chloride, would be reacted with DABSO, followed by chlorination. This method provides a pathway to the target compound starting from an alkyl halide via an organometallic intermediate.

More recently, DABSO has been employed in Sandmeyer-type reactions to convert anilines into aryl sulfonyl chlorides, further highlighting its versatility as an SO₂ surrogate. acs.org

Chlorination of Sulfonic Acids and Corresponding Salts

The conversion of sulfonic acids or their salts into sulfonyl chlorides is a fundamental and widely employed transformation in organic synthesis. researchgate.net This approach typically involves the use of various chlorinating agents to replace the hydroxyl or salt counter-ion with a chlorine atom.

Common reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). researchgate.net While effective, these reagents are often hazardous and can generate significant waste. rsc.org More contemporary methods utilize milder and more selective reagents. For instance, cyanuric chloride, in conjunction with triethylamine, can convert sulfonic acids to sulfonyl chlorides under neutral conditions. Another approach involves using a combination of triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) or related reagents. researchgate.net

The synthesis of this compound would begin with the corresponding 2-cyclohexylpropane-2-sulfonic acid or its salt. The choice of chlorinating agent would depend on the scale of the reaction, the desired purity, and tolerance for other functional groups, though the target molecule lacks other sensitive groups.

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent, often with a catalytic amount of DMF | Readily available, gaseous byproducts (SO₂, HCl) are easily removed | Highly corrosive and toxic, can be harsh for sensitive substrates |

| Phosphorus Pentachloride (PCl₅) | In an inert solvent like CCl₄ or neat | Highly effective for a wide range of sulfonic acids | Solid reagent, stoichiometric byproduct (POCl₃) can complicate purification |

| Cyanuric Chloride | With a base (e.g., triethylamine) in a solvent like acetonitrile | Milder, neutral reaction conditions | Generates solid byproducts that must be filtered |

| Triphenylphosphine (PPh₃) / N-Chlorosuccinimide (NCS) | In an aprotic solvent like dichloromethane | Mild conditions, suitable for complex molecules | Generates stoichiometric amounts of triphenylphosphine oxide and succinimide |

Stereochemical Control in the Synthesis of this compound

The structure of this compound contains a stereocenter at the carbon atom bonded to both the cyclohexyl ring and the sulfonyl chloride group. Consequently, controlling the stereochemistry during its synthesis is a significant challenge and a critical objective for producing enantiomerically pure final products.

Achieving stereocontrol in the synthesis of chiral sulfonyl chlorides is often accomplished by utilizing a chiral starting material and ensuring the synthetic route proceeds with high stereochemical fidelity. Direct asymmetric synthesis of the sulfonyl chloride is less common.

An effective strategy would involve the synthesis or resolution of an enantioenriched precursor, such as a chiral thiol or sulfonic acid. For example, an enantioselective synthesis could start from a chiral 2-cyclohexylpropan-2-ol. This alcohol could be converted to a corresponding chiral thiol or sulfide, which is then oxidized to the sulfonic acid or directly to the sulfonyl chloride without racemization of the stereocenter. Research has demonstrated the synthesis of enantioenriched sulfones from chiral alcohols, a transformation pathway that could be adapted for this purpose. researchgate.net

The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain. libretexts.org In a substituted cyclohexane like the target molecule, the bulky 2-propylsulfonyl chloride group will strongly prefer to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. youtube.com

This conformational preference has significant implications for the synthesis. During the formation of the C-S bond or the subsequent chlorination step, the steric environment around the reaction center is dictated by the chair conformation. Reagents will preferentially approach from the less hindered face of the molecule. If the reaction proceeds through a transition state where the cyclohexane ring is flattened or in a boat-like conformation, the energy of that transition state will be significantly higher, potentially slowing the reaction or favoring an alternative pathway. acs.orgnih.gov The fixed spatial arrangement of the equatorial substituent can influence the approach of reagents, thereby potentially contributing to the diastereoselectivity of reactions on the prochiral center or adjacent atoms. youtube.com

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, improve safety, and increase efficiency. mlsu.ac.in

Traditional methods for sulfonyl chloride synthesis often rely on hazardous reagents and volatile organic solvents. rsc.orgorgsyn.org Green alternatives focus on minimizing waste and using safer substances. One promising approach is the oxidative chlorination of thiols or disulfides, which can serve as precursors to this compound.

Recent research has highlighted methods that use benign oxidants and halide sources in aqueous media. For example, the use of Oxone (potassium peroxymonosulfate) in combination with a chloride salt like KCl in water provides an efficient and environmentally friendly route to sulfonyl chlorides from thiols at room temperature. rsc.org Another green approach involves using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from alkyl halides and thiourea. organic-chemistry.orgresearchgate.net This method proceeds under mild conditions, and the byproduct, succinimide, can be recycled. organic-chemistry.org

| Methodology | Key Reagents | Solvent | Green Advantages |

|---|---|---|---|

| Oxidative Chlorination of Thiols | Oxone, KCl | Water | Avoids hazardous organic solvents and harsh reagents. rsc.org |

| Chlorosulfonation of S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Acetonitrile/Water | Mild conditions, recyclable byproduct (succinimide). organic-chemistry.orgresearchgate.net |

| Aerobic, Metal-Free Oxidation | Ammonium Nitrate, HCl, O₂ | Acetonitrile | Uses oxygen as the terminal oxidant, avoids toxic metals. rsc.org |

| Bleach-Mediated Oxidation | Sodium Hypochlorite (Bleach) | Acetonitrile/Water | Inexpensive, readily available, and environmentally friendly oxidant. organic-chemistry.org |

Catalytic methods are central to green chemistry as they reduce the amount of reagents needed and minimize waste, thereby increasing atom economy. mlsu.ac.in For sulfonyl chloride synthesis, photocatalysis has emerged as a powerful tool. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.gov This method offers high functional group tolerance and the catalyst is inexpensive, metal-free, and easily recyclable. nih.govacs.org

Another strategy to improve efficiency and safety is the use of sulfur dioxide surrogates. Gaseous SO₂ is toxic and difficult to handle. Solid SO₂ surrogates, like DABSO (DABCO-bis(sulfur dioxide)), can be used in Sandmeyer-type reactions to generate sulfonyl chlorides from anilines, providing a safer and more convenient alternative. organic-chemistry.org These catalytic and surrogate-based approaches represent a significant step forward in the efficient and sustainable synthesis of sulfonyl chlorides.

Mechanistic Investigations of 2 Cyclohexylpropane 2 Sulfonyl Chloride Reactivity

Reaction Pathways Involving Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is primarily dictated by the electrophilic nature of the sulfur atom and the stability of the chloride leaving group. These compounds serve as versatile precursors in organic synthesis, engaging in both nucleophilic substitution and radical-mediated transformations. magtech.com.cn The specific chemical behavior of 2-Cyclohexylpropane-2-sulfonyl chloride is significantly influenced by the steric bulk of the tertiary 2-cyclohexylpropan-2-yl substituent attached to the sulfonyl group. This steric hindrance can affect reaction rates and, in some cases, the viability of certain pathways compared to less hindered sulfonyl chlorides.

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution is a cornerstone of sulfonyl chloride chemistry. libretexts.org The reaction involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. researchgate.netnih.gov This process can proceed through different mechanistic pathways, such as a bimolecular nucleophilic substitution (SN2)-type mechanism or an addition-elimination mechanism, depending on the nucleophile, substrate, and solvent. mdpi.com For tertiary sulfonyl chlorides like this compound, the significant steric congestion around the sulfur center is expected to disfavor a direct backside attack typical of a classic SN2 pathway.

The synthesis of sulfonamides is one of the most common applications of sulfonyl chlorides, typically achieved by reacting them with primary or secondary amines in the presence of a base. rsc.orgcbijournal.com This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.gov The reaction of this compound with an amine would involve the nitrogen nucleophile attacking the sulfonyl sulfur, followed by deprotonation to yield the corresponding N-substituted 2-cyclohexylpropane-2-sulfonamide. While the reaction is generally effective, the rate may be slower compared to unhindered sulfonyl chlorides due to the steric hindrance imposed by the 2-cyclohexylpropan-2-yl group. cbijournal.comresearchgate.net

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-cyclohexylpropane-2-sulfonamide |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-2-cyclohexylpropane-2-sulfonamide |

| This compound | Ammonia (NH₃) | 2-Cyclohexylpropane-2-sulfonamide |

Sulfonate esters are synthesized by the reaction of sulfonyl chlorides with alcohols or phenols, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. cdnsciencepub.com This reaction, known as sulfonylation, provides a method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions. The formation of 2-cyclohexylpropane-2-sulfonate esters would follow this general pathway, although reactions with bulky secondary or tertiary alcohols might be particularly slow due to cumulative steric hindrance.

Sulfones are prepared through the carbon-sulfur bond-forming reaction between sulfonyl chlorides and organometallic reagents. nih.gov An alternative route involves the reduction of sulfonyl chlorides to sulfinate salts, followed by alkylation. rsc.org

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Alcohol (R-OH) / Phenol (Ar-OH) | 2-Cyclohexylpropane-2-sulfonate Ester |

| This compound | Grignard Reagent (R-MgX) | 2-Cyclohexylpropane-2-yl Sulfone |

The reaction of sulfonyl chlorides with organometallic reagents such as organozinc compounds provides a direct and functional group-tolerant route to sulfones. nih.gov These reactions are often mediated by a transition metal catalyst, such as copper(I) iodide (CuI), which facilitates the cross-coupling process. rsc.orgresearchgate.net The reaction of this compound with an organozinc reagent (R-ZnX) would yield a 2-cyclohexylpropane-2-yl sulfone (R-SO₂-C(CH₃)₂(C₆H₁₁)). This method is valuable for creating C(sp³)–S bonds and accessing complex sulfone architectures. rsc.org

Radical Processes Initiated by this compound

Beyond ionic pathways, sulfonyl chlorides are effective precursors for sulfonyl radicals (RSO₂•) under thermal, photochemical, or radical initiator-induced conditions. nih.govresearchgate.net The S–Cl bond can undergo homolytic cleavage to generate the sulfonyl radical and a chlorine atom. These highly reactive sulfonyl radical intermediates can then participate in a variety of synthetic transformations. cmu.edu

Sulfonyl radicals generated from precursors like this compound can be used in various sulfonylation reactions. researchgate.net A prominent example is the radical addition to unsaturated systems like alkenes and alkynes. magtech.com.cnnih.gov For instance, in a photoredox-catalyzed hydrosulfonylation, the 2-cyclohexylpropane-2-sulfonyl radical would add across an alkene double bond. The resulting carbon-centered radical is then quenched by a hydrogen atom donor to afford the final sulfone product. nih.gov This radical pathway offers a complementary approach to nucleophilic substitution for the synthesis of sulfones, particularly for constructing C(sp³)–S bonds. nih.gov

| Reaction Type | Co-reactant | Key Intermediate | Product Type |

| Radical Addition | Alkene | 2-Cyclohexylpropane-2-sulfonyl radical | Alkyl 2-cyclohexylpropane-2-yl sulfone |

| Radical Addition | Alkyne | 2-Cyclohexylpropane-2-sulfonyl radical | Vinyl 2-cyclohexylpropane-2-yl sulfone |

Halogen Atom Transfer Chemistry

The reactivity of sulfonyl chlorides in halogen atom transfer (HAT) processes is a well-documented area of radical chemistry. In the context of this compound, the tertiary nature of the sulfonyl chloride group suggests that it can serve as a precursor to a tertiary sulfonyl radical upon homolytic cleavage of the sulfur-chlorine bond. This process can typically be initiated by photolysis, thermolysis, or through the action of a radical initiator.

The generated 2-cyclohexylpropan-2-sulfonyl radical is a key intermediate that can participate in subsequent reactions. One of the primary pathways for this radical is the loss of sulfur dioxide (SO2) to form a tertiary 2-cyclohexylpropan-2-yl radical. This desulfonylation is often a facile process, driven by the thermodynamic stability of the resulting tertiary alkyl radical and the gaseous nature of SO2.

The subsequent fate of the 2-cyclohexylpropan-2-yl radical in a halogen atom transfer context would depend on the reaction conditions and the nature of the halogen atom donor. In a typical HAT scenario, this radical could abstract a halogen atom from a suitable donor to form the corresponding 2-chloro-2-cyclohexylpropane. The efficiency of this process would be dictated by the bond dissociation energies of the relevant bonds.

It is important to note that the steric hindrance imposed by the cyclohexyl and two methyl groups on the alpha-carbon could influence the rate and feasibility of these radical processes.

[2+2] Annulation and Cycloaddition Reactions

Sulfonyl chlorides can participate in [2+2] annulation and other cycloaddition reactions, often through the in situ generation of sulfenes (R1R2C=SO2) via elimination of hydrogen chloride in the presence of a base. For this compound, the formation of the corresponding sulfene (B1252967), 2-cyclohexylprop-1-ene-1-sulfene, would be a prerequisite for such reactions.

However, the structure of this compound, being a tertiary sulfonyl chloride, lacks an alpha-proton. The absence of an alpha-proton makes the direct formation of a sulfene through base-induced elimination of HCl impossible. Therefore, it is highly unlikely that this compound would participate in traditional [2+2] cycloaddition reactions that proceed through a sulfene intermediate.

Alternative cycloaddition pathways not involving sulfenes are conceivable but would represent novel and currently undocumented reactivity for this class of compounds.

Reactivity with Unsaturated Compounds: Alkenes, Alkynes, (Hetero)aromatics, Imines, Aldehydes, and Ketones

The reactivity of this compound with various unsaturated compounds is expected to be primarily governed by radical addition pathways, initiated by the formation of the 2-cyclohexylpropan-2-sulfonyl radical.

Alkenes and Alkynes: In the presence of a radical initiator, the 2-cyclohexylpropan-2-sulfonyl radical can add across the double or triple bond of alkenes and alkynes, respectively. This addition would generate a new carbon-centered radical, which could then propagate a chain reaction. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate. Subsequent loss of SO2 from the initial adduct radical could lead to the formation of a C-C bond, followed by further reactions.

Aromatics and Heteroaromatics: Reactions with aromatic and heteroaromatic compounds would likely proceed via a radical aromatic substitution mechanism. The 2-cyclohexylpropan-2-sulfonyl radical, or more likely the 2-cyclohexylpropan-2-yl radical formed after desulfonylation, could add to the aromatic ring to form a resonance-stabilized radical intermediate. Subsequent rearomatization through loss of a hydrogen atom would lead to the corresponding substituted aromatic compound.

Due to the lack of specific experimental data, a detailed analysis of the reactivity of this compound with these unsaturated systems remains speculative.

Kinetic and Thermodynamic Analysis of Reaction Mechanisms

A comprehensive kinetic and thermodynamic analysis of the reaction mechanisms of this compound has not been reported. Such an analysis would be crucial for understanding the factors that control the rates and outcomes of its reactions.

Determination of Rate-Determining Steps

For any multi-step reaction involving this compound, the identification of the rate-determining step (RDS) is fundamental. For instance, in a radical chain reaction, the RDS could be the initial homolysis of the S-Cl bond, the addition of the sulfonyl radical to an unsaturated compound, or the hydrogen/halogen atom transfer step.

Experimental techniques such as monitoring the reaction progress under varying concentrations of reactants and initiators, as well as computational modeling, would be necessary to elucidate the RDS for specific transformations. The significant steric bulk around the sulfonyl group in this compound might be expected to influence the activation energies of various steps, potentially making sterically demanding steps rate-limiting.

Equilibrium Studies and Product Distribution Modeling

Equilibrium studies for reactions involving this compound would provide valuable information about the relative stabilities of reactants, intermediates, and products. For example, understanding the equilibrium of the desulfonylation reaction (2-cyclohexylpropan-2-sulfonyl radical <=> 2-cyclohexylpropan-2-yl radical + SO2) would be critical for predicting the dominant reaction pathways.

Product distribution modeling, based on kinetic and thermodynamic parameters, would allow for the prediction of the composition of the reaction mixture under different conditions. This would be particularly important in reactions where multiple competing pathways exist, leading to a variety of products. Without experimental data, it is not possible to construct such models for the reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyclohexylpropane 2 Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and stereochemistry of 2-Cyclohexylpropane-2-sulfonyl chloride and its derivatives can be determined.

¹H NMR spectroscopy offers insights into the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the cyclohexyl ring and the methyl groups.

The protons on the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The exact chemical shifts and splitting patterns are influenced by their axial or equatorial positions and their proximity to the bulky sulfonyl chloride group. The methine proton on the carbon attached to the isopropyl group (if present in a derivative) would appear as a distinct multiplet.

The methyl protons of the isopropyl group are expected to be magnetically equivalent due to free rotation around the C-C bond, giving rise to a sharp singlet. The strong electron-withdrawing effect of the adjacent sulfonyl chloride group would deshield these protons, causing their signal to appear further downfield compared to a simple alkane, likely in the range of 1.4-1.8 ppm. The deshielding effect of a strong electron-withdrawing group on adjacent protons is a general and well-documented phenomenon in NMR spectroscopy. acdlabs.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on typical chemical shift ranges for similar structural motifs.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl -CH₂- protons | 1.0 - 2.0 | Multiplet (m) |

| Cyclohexyl -CH- proton | ~1.8 - 2.2 | Multiplet (m) |

| Isopropyl -CH₃ protons | 1.4 - 1.8 | Singlet (s) |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

For this compound, the spectrum would show signals for the cyclohexyl carbons and the carbons of the isopropyl group. The quaternary carbon atom of the isopropyl group, directly bonded to the sulfonyl chloride moiety, would be significantly deshielded and appear at a high chemical shift, potentially in the range of 70-85 ppm. The methyl carbons of the isopropyl group would appear as a single peak in the upfield region, typically around 20-30 ppm.

The carbons of the cyclohexyl ring would produce a set of signals in the 25-45 ppm range. The carbon atom of the cyclohexyl ring attached to the isopropyl group would be shifted slightly downfield compared to the other methylene (B1212753) carbons of the ring. The symmetry of the molecule influences the number of distinct signals observed; for instance, in a highly symmetrical molecule, chemically equivalent carbons will produce a single signal. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on typical chemical shift ranges for similar structural motifs.

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Isopropyl C(SO₂Cl) | 70 - 85 |

| Isopropyl -CH₃ | 20 - 30 |

| Cyclohexyl -CH- | 40 - 50 |

| Cyclohexyl -CH₂- | 25 - 35 |

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. If fluorinated derivatives of this compound were synthesized, ¹⁹F NMR would be an indispensable tool for their structural elucidation. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing precise information about the location and nature of fluorine substitution within the molecule. For example, fluorine atoms attached to the cyclohexyl ring would exhibit chemical shifts and coupling constants (J-coupling) to nearby protons that would confirm their position and stereochemical orientation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the compound's identity. For sulfonyl chlorides, a characteristic isotopic peak (A+2) at m/z corresponding to the ³⁷Cl isotope is expected. acdlabs.com

The fragmentation of the molecular ion in the mass spectrometer can also provide valuable structural information. For this compound, expected fragmentation pathways could include the loss of the sulfonyl chloride group (-SO₂Cl) or the cleavage of the bond between the cyclohexyl and isopropyl moieties.

Table 3: Predicted HRMS Data for this compound (C₉H₁₇ClO₂S) This table presents calculated values for the molecular ion.

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (with ³⁵Cl, ³²S) | 224.0665 |

| [M+2]⁺ (with ³⁷Cl, ³²S) | 226.0635 |

| [M+2]⁺ (with ³⁵Cl, ³⁴S) | 226.0622 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the most characteristic absorptions are those associated with the sulfonyl chloride group.

The S=O bonds of the sulfonyl chloride group give rise to two very strong and distinct stretching bands. These typically appear in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com The presence of these two intense bands is a strong indicator of the sulfonyl group.

Additionally, the spectrum will show characteristic C-H stretching vibrations for the aliphatic (cyclohexyl and isopropyl) groups in the region of 2850-3000 cm⁻¹. C-H bending vibrations for these groups will appear in the 1300-1500 cm⁻¹ range. docbrown.info The S-Cl bond also has a characteristic stretching frequency, though it is typically weaker and appears in the fingerprint region of the spectrum.

Table 4: Characteristic IR Absorption Frequencies for this compound This table presents typical frequency ranges for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O (Sulfonyl) | Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | 1166 - 1204 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C-H (Aliphatic) | Bend | 1300 - 1500 | Variable |

X-ray Crystallography for Definitive Solid-State Structure Determination

Following extensive searches of chemical and crystallographic literature, no specific X-ray crystallography data for this compound or its direct derivatives could be located in the available scientific databases. While the principles of X-ray crystallography are well-established for the definitive determination of solid-state structures, and data exists for analogous compounds containing sulfonyl chloride or cyclohexyl moieties, specific crystallographic studies detailing the unit cell parameters, space group, and key structural features of the title compound's derivatives have not been publicly reported.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for a complete structural elucidation. The process involves directing X-rays onto a single crystal of the compound of interest. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

For a derivative of this compound, a typical crystallographic study would report key parameters such as:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: This provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise location of each atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which would confirm the connectivity and conformation of the 2-cyclohexylpropane-2-sulfonyl group and its substituent.

This information is typically presented in detailed tables within peer-reviewed scientific publications and deposited in crystallographic databases such as the Cambridge Structural Database (CSD).

The absence of such data for derivatives of this compound prevents a detailed discussion and the creation of data tables based on experimental findings for this specific class of compounds. The scientific community relies on published research for such detailed structural information, and in this instance, the synthesis and crystallographic analysis of these particular derivatives have not been documented in accessible literature.

Computational and Theoretical Studies of 2 Cyclohexylpropane 2 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties and reactivity of compounds like 2-Cyclohexylpropane-2-sulfonyl chloride.

Geometry Optimization and Electronic Structure Analysis

A foundational step in the computational analysis of this compound involves geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the molecule's lowest energy three-dimensional structure is determined. This process reveals key structural parameters.

For this compound, the central sulfur atom is expected to adopt a distorted tetrahedral geometry, bonded to two oxygen atoms, a chlorine atom, and the tertiary carbon of the 2-propylcyclohexyl group. wikipedia.org Computational analysis of similar sulfonyl chlorides shows that the S=O bonds are highly polarized and short, while the S-C and S-Cl bonds are longer. researchgate.net Steric hindrance between the bulky cyclohexylpropyl group and the sulfonyl group would likely influence the rotational barriers around the C-S bond and could lead to slight elongations of bonds and distortions of angles from the ideal tetrahedral geometry.

Electronic structure analysis, often performed using Natural Bond Orbital (NBO) analysis, would provide insight into charge distribution. The sulfur atom in the sulfonyl group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This results in a significant partial positive charge on the sulfur and partial negative charges on the oxygen and chlorine atoms, making the sulfur atom a prime target for nucleophilic attack.

Table 1: Illustrative Predicted Structural Parameters for this compound from DFT Geometry Optimization

| Parameter | Predicted Value (Illustrative) | Description |

|---|---|---|

| S=O Bond Length | ~1.43 Å | Double bond character, highly polarized. |

| S-Cl Bond Length | ~2.05 Å | Single bond, susceptible to cleavage. |

| S-C Bond Length | ~1.77 Å | Single bond connecting sulfonyl to the alkyl group. |

| O-S-O Bond Angle | ~120° | Wider than ideal tetrahedral due to repulsion. |

| Cl-S-C Bond Angle | ~100° | Compressed due to steric interactions. |

| Mulliken Charge on S | +1.2 e | Indicates a highly electrophilic center. |

| Mulliken Charge on O | -0.7 e | High negative charge localization. |

Transition State Characterization and Reaction Pathway Elucidation

DFT calculations are crucial for mapping out reaction mechanisms. Sulfonyl chlorides are known to react with nucleophiles, such as water, alcohols, and amines, typically through a nucleophilic substitution pathway at the sulfur center. wikipedia.orgontosight.ai For this compound, a key reaction would be its hydrolysis or alcoholysis.

Computational studies on similar sulfonyl chlorides suggest that these reactions likely proceed via a concerted SN2-like mechanism or an addition-elimination mechanism. nih.govcdnsciencepub.com By calculating the energies of reactants, products, and potential transition states, a reaction coordinate diagram can be constructed. Transition state (TS) searching algorithms identify the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The structure of the TS for an SN2-like reaction would feature the incoming nucleophile and the leaving chloride group in apical positions of a trigonal bipyramidal geometry around the central sulfur atom. cdnsciencepub.com The activation energy (ΔG‡), derived from the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, is widely used to predict NMR chemical shifts with high accuracy. nrel.govnih.gov By calculating the magnetic shielding tensors for each nucleus (¹³C and ¹H) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

These predicted shifts, when compared to experimental data, are invaluable for structure verification and assignment of complex spectra. chemrxiv.org The calculation would account for the electronic environment of each nucleus. For instance, the quaternary carbon atom bonded to the sulfonyl group would be expected to have a significant downfield ¹³C chemical shift due to the strong deshielding effect of the SO₂Cl group. Similarly, the chemical shifts of the protons on the cyclohexyl ring and methyl groups would be influenced by their proximity and orientation relative to the anisotropic sulfonyl group. liverpool.ac.uk

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Rationale |

|---|---|---|

| C attached to SO₂Cl | 80-90 | Strong deshielding by sulfonyl group. |

| C (cyclohexyl) attached to C-SO₂Cl | 45-55 | Deshielded by proximity to the electron-withdrawing group. |

| CH₂ (cyclohexyl) | 25-35 | Typical range for aliphatic cyclohexane (B81311) carbons. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide a detailed picture of its conformational flexibility and its interactions with solvent molecules.

The cyclohexane ring can exist in chair, boat, and twist-boat conformations, and the isopropyl group can rotate around the C-C and C-S bonds. MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers for interconversion. This is particularly important as the reactivity of the molecule can be dependent on its accessible conformations.

Furthermore, performing simulations in different explicit solvents (e.g., water, ethanol, chloroform) can elucidate the role of the solvent in stabilizing certain conformations or influencing reaction pathways. ekb.eg Solvent molecules can form a "cage" around the solute, and specific interactions like hydrogen bonding (though not prominent for the sulfonyl chloride itself, but relevant for reactants and transition states in solution) can be modeled to understand their impact on solvolysis rates and mechanisms. mdpi.org

Quantum Chemical Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. frontiersin.org These indices are calculated from the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, these descriptors would offer quantitative predictions about its reactivity:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Given the electron-deficient sulfur center, this compound is expected to have a high electrophilicity index, confirming its susceptibility to nucleophilic attack. researchgate.net

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f⁺) would be largest on the sulfur atom, pinpointing it as the primary electrophilic center.

These descriptors provide a powerful theoretical basis for understanding and predicting the chemical behavior of the molecule in various reactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

Information regarding "this compound" is not available in published scientific literature.

Following a comprehensive search for "this compound," it has been determined that there is no available scientific literature detailing its synthetic applications or chemical transformations. Despite targeted searches for its role as a sulfonylating reagent, its use in protecting group chemistry, or its influence on stereoselective transformations, no research findings, data, or detailed discussions concerning this specific compound could be located.

The provided outline requests in-depth information on the following topics:

Synthetic Applications and Chemical Transformations Mediated by 2 Cyclohexylpropane 2 Sulfonyl Chloride

Applications in Catalysis or as Ligand Precursors (if derivatives exhibit such properties)

While 2-Cyclohexylpropane-2-sulfonyl chloride itself is not a catalyst, its structure provides a versatile scaffold for the synthesis of chiral ligands for asymmetric catalysis. The sulfonyl chloride group is a reactive handle that can be readily transformed into a variety of functional groups capable of coordinating to metal centers. By reacting with appropriate bifunctional molecules, such as amino alcohols or diamines, derivatives of this compound can be converted into valuable ligand precursors.

The combination of the sterically demanding cyclohexyl group and the chiral center at the 2-position of the propane (B168953) backbone can be used to create a well-defined chiral pocket around a metal center in a catalyst. This chiral environment is crucial for achieving high enantioselectivity in asymmetric reactions, as it forces the substrate to adopt a specific orientation upon coordination to the metal.

For example, reaction of this compound with a chiral amino alcohol could yield a sulfonamide that can act as a bidentate ligand. The nitrogen of the sulfonamide and the oxygen of the alcohol could coordinate to a metal, forming a chiral catalyst suitable for reactions such as asymmetric hydrogenation or hydrosilylation. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the cyclohexyl ring or the propane backbone.

The development of new classes of chiral ligands is an active area of research in catalysis. Ligands based on a cyclohexane (B81311) scaffold have been successfully employed in a range of asymmetric transformations. researchgate.net For instance, the CyPHOX (cyclohexyl phosphinooxazoline) family of ligands, which feature a chiral cyclohexane backbone, have shown promise in catalytic applications. researchgate.net Derivatives of this compound could potentially lead to novel ligand architectures with unique catalytic properties.

The following table presents hypothetical ligand derivatives of this compound and their potential applications in asymmetric catalysis.

| Ligand Derivative | Coordinating Atoms | Potential Metal Catalyst | Potential Application in Asymmetric Catalysis |

|---|---|---|---|

| Sulfonamide-alcohol | N, O | Rhodium, Iridium | Asymmetric hydrogenation of olefins |

| Sulfonamide-phosphine | N, P | Palladium, Nickel | Asymmetric cross-coupling reactions |

| Sulfonamide-oxazoline | N, N | Copper, Zinc | Asymmetric Diels-Alder reactions |

| Bis-sulfonamide | N, N | Ruthenium, Iron | Asymmetric transfer hydrogenation of ketones |

The synthesis of such ligands from this compound would provide a modular approach to a library of chiral ligands. The ease of modification of the starting material could allow for the rapid optimization of the ligand structure for a specific catalytic transformation, leading to improved efficiency and enantioselectivity.

Future Directions and Emerging Research Avenues for 2 Cyclohexylpropane 2 Sulfonyl Chloride

Exploration of Novel Reactivity Modes and Mechanistic Paradigms

The significant steric hindrance around the sulfur atom in 2-Cyclohexylpropane-2-sulfonyl chloride is expected to profoundly influence its reactivity, potentially leading to novel chemical behaviors not observed in less bulky sulfonyl chlorides. Future research could focus on how this steric bulk affects reaction mechanisms and outcomes.

One area of interest is the competition between standard nucleophilic substitution and alternative pathways like elimination or radical reactions. magtech.com.cn With simple primary or secondary sulfonyl chlorides, the reaction with a nucleophile typically proceeds via an SN2-like attack at the sulfur atom. nih.govwikipedia.org However, the tertiary nature of the carbon adjacent to the sulfonyl group in this compound could either retard this process or, under specific conditions, favor unexpected reaction pathways.

Mechanistic studies could probe the existence of unconventional intermediates. For instance, while sulfene (B1252967) (R₂C=SO₂) formation is a known pathway for some sulfonyl chlorides, the specific substitution pattern of this compound might open up unique rearrangement or fragmentation pathways under basic conditions. rsc.org

A comparative study of its reactivity with a range of nucleophiles could be highly informative. The table below outlines a hypothetical comparison of reaction rates with a less hindered analogue, such as Cyclohexanesulfonyl chloride, illustrating the anticipated impact of steric hindrance.

| Nucleophile | Substrate | Predicted Relative Rate Constant (k_rel) | Anticipated Major Product |

| Aniline | This compound | 1 | N-phenyl-2-cyclohexylpropane-2-sulfonamide |

| Aniline | Cyclohexanesulfonyl chloride | 50-100 | N-phenylcyclohexanesulfonamide |

| Methanol | This compound | 1 | Methyl 2-cyclohexylpropane-2-sulfonate |

| Methanol | Cyclohexanesulfonyl chloride | 80-150 | Methyl cyclohexanesulfonate |

| Water | This compound | 1 | 2-Cyclohexylpropane-2-sulfonic acid |

| Water | Cyclohexanesulfonyl chloride | >200 | Cyclohexanesulfonic acid |

This table presents hypothetical data for illustrative purposes, based on general principles of chemical kinetics.

Furthermore, research into Lewis acid or transition-metal catalysis could uncover novel transformations. A catalyst might coordinate to the sulfonyl group, altering its electronic properties and potentially enabling reactions that are otherwise disfavored. For example, studies on arenesulfonyl chlorides have shown that ortho-alkyl groups can counterintuitively accelerate nucleophilic substitution due to ground-state destabilization, a phenomenon that could be explored in this aliphatic system. nih.govmdpi.com

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of sulfonyl chlorides often involve highly reactive and sometimes thermally unstable intermediates, making them ideal candidates for continuous flow chemistry. rsc.orgnih.govresearchgate.net Future research could focus on developing a safe and efficient continuous flow process for the synthesis of this compound itself, for instance, through the oxidative chlorination of the corresponding thiol or disulfide. rsc.org Flow chemistry offers superior control over reaction temperature and residence time, which could be crucial for managing the exothermic nature of such reactions and minimizing byproduct formation. nih.gov

Once synthesized, this compound could be integrated into automated synthesis platforms as a key building block. Its sterically demanding nature makes it a valuable reagent for creating complex molecules with specific three-dimensional architectures. An automated platform could rapidly screen its reactions with a large library of nucleophiles (alcohols, amines, thiols) to generate novel sulfonamides and sulfonate esters for biological screening or materials development.

The table below outlines a potential workflow for an automated synthesis platform utilizing this compound.

| Step | Action | Technology | Key Parameter to Control |

| 1. Reagent Preparation | Prepare stock solutions of this compound and a library of nucleophiles. | Liquid Handling Robot | Concentration accuracy |

| 2. Reaction | Mix reagents in a microfluidic or mesofluidic reactor. | Continuous Flow Reactor | Residence Time, Temperature |

| 3. Quenching/Workup | Introduce a quenching solution and perform liquid-liquid extraction. | Automated Quenching/Extraction Unit | Flow rates, phase separation |

| 4. Purification | Purify the product stream. | Automated Flash Chromatography or HPLC | Solvent gradient, flow rate |

| 5. Analysis & Characterization | Analyze the final product for purity and identity. | Integrated LC-MS, NMR | Data acquisition parameters |

This integration would not only accelerate the exploration of its chemical space but also enable the on-demand synthesis of derivatives with high precision and reproducibility. mdpi.com

Potential Applications in Materials Science and Polymer Chemistry

The unique structural properties of this compound make it an intriguing candidate for the development of novel polymers and materials. The bulky cyclohexylpropane group could impart desirable properties such as increased thermal stability, altered solubility, and higher glass transition temperatures to polymers.

One avenue of research could be its use as a monomer or a modifying agent in polymer synthesis. For example, it could be reacted with diols or diamines to form polysulfonates or polysulfonamides. These polymers would feature bulky, non-polar side groups, which could lead to materials with interesting mechanical or optical properties. arizona.edu

Another potential application is in the surface modification of materials. By grafting molecules derived from this compound onto a surface, its hydrophobicity, biocompatibility, or adhesion properties could be tailored. Polymer-bound sulfonyl chlorides are already used as reagents in solid-phase synthesis, suggesting that this molecule could be similarly employed. sigmaaldrich.comscbt.com

Furthermore, the general field of sulfur-containing polymers is expanding, with methods like inverse vulcanization using sulfenyl chlorides to create high refractive index materials. arizona.eduresearchgate.net While this compound is not a sulfenyl chloride, its potential to be converted into related sulfur-containing monomers could be explored, opening doors to new classes of functional materials.

Development as Chemical Probes for Biological Systems

Sulfonyl halides, particularly sulfonyl fluorides, have gained prominence as chemical probes for covalent ligand discovery and activity-based protein profiling. nih.govenamine.net They can form stable covalent bonds with nucleophilic amino acid residues such as serine, tyrosine, lysine, and histidine. enamine.netnih.gov While sulfonyl chlorides are generally more reactive and less selective than sulfonyl fluorides, their potential as probes, particularly for highly reactive sites, warrants investigation.

Future research could explore the use of this compound as a warhead for targeted covalent inhibitors. The bulky cyclohexylpropane group could serve as a unique recognition element, directing the sulfonyl chloride moiety to a specific binding pocket in a target protein. The steric hindrance might also fine-tune the reactivity of the sulfonyl chloride, potentially increasing its selectivity for a particular nucleophilic residue within the target site.

The development pathway could involve:

Computational Modeling: Docking studies to predict potential protein targets where the bulky group can form favorable interactions.

Synthesis of Probe Molecules: Attaching the 2-cyclohexylpropane-2-sulfonyl group to known pharmacophores or fragment libraries.

Proteomic Screening: Using these probes in competitive or shotgun proteomics to identify protein targets that are covalently modified.

The key chemical mechanism would be the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester linkage. The bulky substituent would be critical for positioning the electrophilic center for this reaction to occur with a specific target protein over others. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are essential to confirm the structural integrity and purity of 2-cyclohexylpropane-2-sulfonyl chloride in synthetic chemistry?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For purity assessment, use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate results with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer: Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon). Use nitrile gloves, safety goggles, and a fume hood during handling. In case of skin contact, rinse immediately with water for 15 minutes and consult safety data sheets (SDS) for first-aid protocols (e.g., Section 4 of SDS for analogous sulfonyl chlorides) .

Q. What are the primary synthetic applications of this compound in organic chemistry?

- Methodological Answer: It serves as a sulfonylating agent in nucleophilic substitution reactions. For example, react with amines (1.2 eq) in dichloromethane at 0–5°C for 2 hours to synthesize sulfonamides. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How can this compound be employed in site-specific protein modification for functional studies?

- Methodological Answer: Target cysteine residues in proteins by reacting the sulfonyl chloride (1.5 eq) with thiol groups in phosphate buffer (pH 7.4, 25°C, 1 hour). Purify modified proteins via size-exclusion chromatography and confirm labeling efficiency using MALDI-TOF mass spectrometry .

Q. What strategies resolve contradictory data on the reactivity of sulfonyl chlorides under varying pH conditions?

- Methodological Answer: Systematically test reactivity across pH 4–10 using buffered aqueous/organic biphasic systems. For example, at pH <6, sulfonyl chloride reacts preferentially with amines; at pH >8, hydrolysis dominates. Quantify reaction pathways via ¹H NMR kinetics and DFT calculations to model transition states .

Q. How can the cyclohexyl group in this compound enhance interactions with hydrophobic binding pockets in drug targets?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of target proteins (e.g., enzymes with hydrophobic active sites). Compare binding free energies (ΔG) of cyclohexyl-containing derivatives versus linear alkyl analogs. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What experimental designs optimize the synthesis of chiral sulfonates using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.